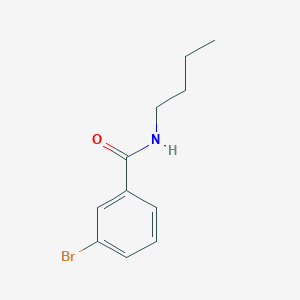

3-bromo-N-butylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQYEUJITUURPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366040 | |

| Record name | 3-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35390-07-9 | |

| Record name | 3-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-N-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-N-butylbenzamide, a valuable intermediate in organic synthesis and drug discovery. This document details a plausible and robust synthetic pathway, outlines a complete experimental protocol, and presents a thorough characterization of the target compound with predicted and analogous spectral data.

Introduction

This compound is a substituted aromatic amide that serves as a versatile building block in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the N-butyl amide moiety can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide offers a detailed methodology for its preparation and a comprehensive analysis of its physicochemical and spectral properties.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available 3-bromobenzoic acid. The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by an amidation reaction with n-butylamine.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-bromobenzoyl chloride

This procedure is adapted from established methods for acyl chloride formation.

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle with a reflux condenser and drying tube

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.

-

Attach a reflux condenser fitted with a drying tube and gently heat the mixture to reflux.

-

Maintain the reflux for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure to yield crude 3-bromobenzoyl chloride as an oil, which can be used directly in the next step.

Step 2: Synthesis of this compound

This amidation protocol is based on the Schotten-Baumann reaction conditions.

Materials:

-

Crude 3-bromobenzoyl chloride

-

n-Butylamine

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the solution of n-butylamine and triethylamine to the stirred solution of 3-bromobenzoyl chloride at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Characterization of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | NIST[1][2] |

| Molecular Weight | 256.14 g/mol | NIST[1][2] |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Predicted: >300 °C at 760 mmHg | Analog[3] |

Spectroscopic Data

The expected spectroscopic data for this compound are detailed below. These predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | s | 1H | Ar-H (H2) |

| ~7.65 | d | 1H | Ar-H (H4 or H6) |

| ~7.55 | d | 1H | Ar-H (H6 or H4) |

| ~7.30 | t | 1H | Ar-H (H5) |

| ~6.50 | br s | 1H | N-H |

| ~3.40 | q | 2H | -CH₂-NH- |

| ~1.60 | m | 2H | -CH₂-CH₂-NH- |

| ~1.40 | m | 2H | -CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~137 | Ar-C (C1) |

| ~134 | Ar-CH (C6) |

| ~130 | Ar-CH (C4) |

| ~129 | Ar-CH (C5) |

| ~125 | Ar-CH (C2) |

| ~122 | Ar-C (C3-Br) |

| ~40 | -CH₂-NH- |

| ~31 | -CH₂-CH₂-NH- |

| ~20 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3100-3000 | Ar C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch |

| ~1640 | C=O stretch (Amide I) |

| ~1540 | N-H bend (Amide II) |

| ~1070 | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

m/z (M⁺): ~255

-

m/z (M+2): ~257

Key fragmentation patterns would likely involve the loss of the butyl group and cleavage of the amide bond.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-bromo-N-butylbenzamide. It includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a visual representation of a common synthetic pathway.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are empirically determined, others are predicted based on computational models due to a lack of available experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available (Predicted for 3-Bromo-N,N-diethylbenzamide: 348.6±25.0 °C) | [3] |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP (Octanol/Water Partition Coefficient) | Data not available (Calculated for N-t-Butyl 3-bromobenzamide: 3) | [4] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the core physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting point range.[5]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus) [5]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.[5]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[5] For the Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7]

-

Purity Check: A sharp melting point range close to the literature value indicates a high degree of purity. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]

Methodology: Qualitative Solubility Tests [9][10]

-

Initial Test in Water: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously.[9] If the compound dissolves, it is water-soluble. The pH of the aqueous solution can then be tested with litmus paper to determine if the compound is acidic or basic.[11]

-

Solubility in Aqueous Acid/Base:

-

If the compound is water-insoluble, test its solubility in 5% aqueous NaOH and 5% aqueous HCl.[11]

-

Solubility in 5% NaOH suggests the presence of an acidic functional group (e.g., a phenol or carboxylic acid).[12]

-

Solubility in 5% HCl indicates the presence of a basic functional group, most commonly an amine.[12]

-

-

Solubility in Organic Solvents: The solubility can also be tested in a range of organic solvents with varying polarities, such as hexane (non-polar) and ethanol (polar), to further characterize the compound's polarity.[10]

-

Observation: For each test, observe whether the compound dissolves completely, is partially soluble, or is insoluble after vigorous mixing for about 60 seconds.[10]

pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).[13]

Methodology: Potentiometric Titration [13]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like DMSO or 1-propanol if the compound has poor aqueous solubility.[14]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the solution of the acidic compound. For basic compounds, a strong acid (e.g., HCl) is used as the titrant.[13]

-

pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter as the titrant is added.[13]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[13]

-

Alternative Methods: Other methods for pKa determination include spectrophotometry (UV-Vis spectroscopy) and NMR spectroscopy, which are particularly useful for compounds that are not amenable to titration or for measurements in non-aqueous solvents.[13][15][16]

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this value, logP, is a widely used measure of a compound's lipophilicity.[17]

Methodology: Shake-Flask Method [17]

-

Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically at pH 7.4) are mixed and allowed to saturate each other for 24 hours to reach equilibrium.[18]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The funnel is then left undisturbed to allow the two phases to separate completely.[19]

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

Synthesis Workflow for this compound

The synthesis of N-alkylbenzamides can be achieved through various methods. A common and straightforward approach is the acylation of an amine with an acyl chloride. The following diagram illustrates a logical workflow for the synthesis of this compound from 3-bromobenzoyl chloride and n-butylamine.

Caption: Synthetic pathway for this compound.

References

- 1. Benzamide, 3-bromo-N-butyl- [webbook.nist.gov]

- 2. Benzamide, 3-bromo-N-butyl- [webbook.nist.gov]

- 3. 3-Bromo-N,N-diethylbenzamide [myskinrecipes.com]

- 4. N-t-Butyl 3-bromobenzamide | C11H14BrNO | CID 603211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. youtube.com [youtube.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 17. acdlabs.com [acdlabs.com]

- 18. agilent.com [agilent.com]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

In-depth Technical Guide on the Mechanism of Action of 3-bromo-N-butylbenzamide

Researchers, scientists, and drug development professionals often require detailed information on the molecular mechanisms of novel compounds. This document aims to provide a comprehensive overview of the available scientific literature regarding the mechanism of action for 3-bromo-N-butylbenzamide. However, based on an extensive review of publicly available scientific databases and literature, specific information detailing the mechanism of action, target proteins, and signaling pathways for this compound is not currently available.

While the direct mechanism of action for this compound is not documented, the broader class of benzamide derivatives has been the subject of considerable research, revealing a wide range of pharmacological activities.[1][2] This guide will, therefore, summarize the known biological activities of the benzamide class of compounds to provide a contextual understanding of the potential activities of this compound.

General Pharmacological Potential of Benzamide Analogues

Benzamide derivatives are recognized for their diverse pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][3] The amide group is a key structural feature that can participate in hydrogen bonding with biological targets, contributing to their therapeutic effects.[4]

A review of benzamide analogues highlights their significance in medicinal chemistry.[1] For instance, certain benzamide derivatives have been investigated for their anticonvulsant activity. One study reported that a 3-bromo analogue of a benzamide derivative demonstrated potency comparable to or greater than phenytoin, a known anticonvulsant drug.[1]

Furthermore, the substitution pattern on the benzamide scaffold plays a crucial role in determining the biological activity. The presence of a bromine atom, as in this compound, has been explored in the design of kinase inhibitors. For example, the development of Bafetinib, a Bcr-Abl kinase inhibitor, involved the addition of hydrophobic groups, including bromo substituents, to enhance efficacy.[5]

Potential Areas of Activity for this compound

Given the known activities of related benzamide compounds, this compound could potentially exhibit one or more of the following activities:

-

Antimicrobial Activity: Benzamide derivatives have shown promise as antimicrobial agents.[3]

-

Cholinesterase Inhibition: Some novel benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[6]

-

Kinase Inhibition: The bromo substitution suggests a potential for interaction with kinase domains, similar to other bromo-substituted inhibitors.[5]

It is critical to emphasize that these are potential areas of activity based on the broader class of benzamide derivatives and not on direct experimental evidence for this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, no data tables can be presented.

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound are not available in the current body of scientific literature.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways or experimental workflows have been described for this compound, the creation of corresponding diagrams is not possible at this time.

Conclusion

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]

- 5. Bafetinib - Wikipedia [en.wikipedia.org]

- 6. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-bromo-N-butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-N-butylbenzamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of data for a closely related isomer, N-tert-butyl 3-bromobenzamide, and predicted values based on the known chemical structure. This information serves as a valuable reference for the synthesis, characterization, and application of this compound in research and development.

Chemical Structure and Properties

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. For comparative purposes, available data for the isomer N-tert-butyl 3-bromobenzamide is included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~6.5 | Broad Singlet | 1H | N-H |

| ~3.4 | Triplet | 2H | N-CH₂ |

| ~1.6 | Multiplet | 2H | N-CH₂-CH₂ |

| ~1.4 | Multiplet | 2H | CH₂-CH₃ |

| ~0.9 | Triplet | 3H | CH₃ |

Table 2: Experimental ¹³C NMR Data for N-tert-butyl 3-bromobenzamide (Isomer Reference)

Note: Data for the n-butyl isomer is expected to differ, particularly in the aliphatic region.

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O |

| 136.4 | Aromatic C-Br |

| 130.7, 130.3, 130.0, 129.6, 126.9 | Aromatic CH |

| 52.1 | Quaternary C (tert-butyl) |

| 28.7 | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, 2870 | Medium | Aliphatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~750 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 255/257 | Molecular ion peak (M⁺, M+2), due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 183/185 | Fragment corresponding to the loss of the butyl group |

| 155 | Fragment corresponding to the loss of the butylamine group |

| 102 | Fragment corresponding to the bromobenzoyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are based on standard laboratory practices for the analysis of benzamide derivatives.[2]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For solution-phase IR, dissolve the sample in a suitable solvent (e.g., chloroform).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for this type of molecule.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

3-bromo-N-butylbenzamide CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-bromo-N-butylbenzamide (CAS Number: 35390-07-9), a chemical intermediate with potential applications in organic synthesis and drug discovery.

Chemical Identification and Properties

CAS Number: 35390-07-9[1][2][3][4][5][6][7]

Molecular Formula: C₁₁H₁₄BrNO[1][2][4][5]

Molecular Weight: 256.14 g/mol [1][2]

While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 35390-07-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2][4][5] |

| Molecular Weight | 256.14 g/mol | [1][2] |

Suppliers

This compound is available from various chemical suppliers, including:

-

Aaron Chemicals[2]

-

Santa Cruz Biotechnology[1]

-

SynQuest Laboratories, Inc.[5]

-

Zibo Hangyu Biotechnology Development Co., Ltd[7]

-

weifang yangxu group co.,ltd[4]

Synthesis and Experimental Protocols

There is no detailed, publicly available experimental protocol specifically for the synthesis of this compound. However, a plausible and standard two-step synthesis can be derived from established methods for the preparation of its precursors and the formation of analogous benzamides. The proposed synthesis involves the conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride, followed by amidation with n-butylamine.

Step 1: Synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid

This procedure is adapted from the standard conversion of carboxylic acids to acyl chlorides using thionyl chloride.[8]

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, as solvent)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like anhydrous toluene can be used, or the reaction can be performed neat.

-

Gently heat the mixture to reflux (approximately 79°C for thionyl chloride).

-

Continue refluxing for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purify the crude 3-bromobenzoyl chloride by vacuum distillation. Collect the fraction boiling at 74-75 °C at 0.5 mmHg.[8][9]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.

Step 2: Synthesis of this compound from 3-bromobenzoyl chloride

This amidation reaction is a standard procedure for the synthesis of amides from acyl chlorides.

Materials:

-

3-bromobenzoyl chloride

-

n-butylamine

-

Anhydrous dichloromethane or other inert solvent

-

Triethylamine or pyridine (as a base)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve n-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane in a dry round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Dissolve 3-bromobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Its primary role appears to be that of a chemical intermediate. Compounds with the bromobenzamide scaffold are utilized as building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1] The bromo- and amide- functionalities allow for a variety of chemical modifications, such as cross-coupling reactions.[1]

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a properly equipped laboratory, with all necessary safety precautions in place.

References

- 1. scbt.com [scbt.com]

- 2. 35390-07-9 | MFCD00554079 | this compound [aaronchem.com]

- 3. This compound CAS#: 35390-07-9 [m.chemicalbook.com]

- 4. This compound, CasNo.35390-07-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. CAS 35390-07-9 | 4648-9-35 | MDL MFCD00554079 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound, CasNo.35390-07-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-溴苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Potential Biological Activities of 3-bromo-N-butylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable scarcity of direct scientific literature detailing the biological activities of 3-bromo-N-butylbenzamide. This guide, therefore, extrapolates potential activities based on the established biological profiles of structurally analogous compounds, including various N-alkyl and bromo-substituted benzamide derivatives. The experimental protocols provided are established methodologies intended to guide the future investigation of this specific molecule.

Introduction

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active agents. The introduction of a bromine substituent and an N-butyl group to the benzamide core, as in this compound, can significantly influence its physicochemical properties and, consequently, its biological activity. The lipophilicity conferred by the butyl chain and the electronic effects of the bromine atom suggest that this compound may interact with various biological targets. This document outlines the inferred potential biological activities of this compound, with a focus on antimicrobial and anticancer effects, and provides detailed experimental protocols for their investigation.

Inferred Potential Biological Activities

Based on the activities of structurally related compounds, this compound is hypothesized to possess antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Benzamide derivatives have been widely reported to exhibit antibacterial and antifungal activities. The presence of a halogen, such as bromine, on the phenyl ring can enhance antimicrobial potency. For instance, certain bromophenyl-substituted benzamides have demonstrated activity against Gram-positive bacteria. The N-butyl group may further enhance this activity by increasing the compound's ability to penetrate microbial cell membranes.

Potential Anticancer Activity

Numerous N-substituted benzamide derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some benzamides are known to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers. The structural features of this compound warrant its investigation as a potential modulator of oncogenic signaling pathways.

Data Presentation: Inferred Activity of this compound Analogs

The following tables summarize hypothetical quantitative data for the potential biological activities of this compound, based on activities reported for structurally similar compounds. These tables are intended to serve as a guide for data presentation in future experimental studies.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Test Organism | Assay Type | Endpoint | Hypothetical Value |

| Staphylococcus aureus (Gram-positive) | Broth Microdilution | MIC (µg/mL) | 16 |

| Bacillus subtilis (Gram-positive) | Broth Microdilution | MIC (µg/mL) | 32 |

| Escherichia coli (Gram-negative) | Broth Microdilution | MIC (µg/mL) | >128 |

| Candida albicans (Fungus) | Broth Microdilution | MIC (µg/mL) | 64 |

MIC: Minimum Inhibitory Concentration

Table 2: Hypothetical Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Hypothetical Value |

| MCF-7 | Breast Cancer | MTT | IC50 (µM) | 25 |

| A549 | Lung Cancer | MTT | IC50 (µM) | 50 |

| HCT116 | Colon Cancer | MTT | IC50 (µM) | 40 |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for assessing the potential antimicrobial and cytotoxic activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Bacterial/Fungal Strains: Use standardized strains (e.g., from ATCC).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

-

96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

-

From a fresh culture, suspend 3-5 colonies in sterile saline.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the row.

-

Add 100 µL of the prepared inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

4. Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations.

-

Include untreated control wells (vehicle control).

-

Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

4. Solubilization of Formazan:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well.

5. Absorbance Measurement:

-

Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

Caption: A general experimental workflow for the biological evaluation of this compound.

Hypothesized Signaling Pathway: Hedgehog Pathway Inhibition

Caption: A diagram of the Hedgehog signaling pathway, a potential target for this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial and/or anticancer agent. The provided experimental protocols offer a robust framework for the systematic evaluation of these potential activities. Further investigation into the biological effects of this compound is warranted to elucidate its therapeutic potential and mechanism of action.

An In-depth Technical Guide to 3-bromo-N-butylbenzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its adaptability as a template for novel therapeutic agents. Within this diverse chemical family, 3-bromo-N-butylbenzamide and its derivatives have emerged as a promising area of research. The introduction of a bromine atom at the meta position of the benzoyl ring, combined with an N-alkyl substituent, offers a unique combination of physicochemical properties that can be exploited for targeted drug design. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative analysis of their therapeutic potential. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and to guide future research endeavors.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antiemetic, antipsychotic, and prokinetic effects. The versatility of the benzamide core allows for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties. The focus of this guide, this compound and its related analogs, represents a specific chemical space with significant therapeutic potential. The presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding and provides a reactive handle for further synthetic modifications. The N-butyl group contributes to the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound and Analogs

The primary synthetic route to this compound and its analogs is through the amidation of a 3-bromobenzoyl derivative with the corresponding amine. The most common and efficient method involves the conversion of 3-bromobenzoic acid to the more reactive 3-bromobenzoyl chloride, followed by its reaction with n-butylamine.

Synthesis of 3-bromobenzoyl chloride

A detailed protocol for the synthesis of the key intermediate, 3-bromobenzoyl chloride, from 3-bromobenzoic acid is provided below. This method utilizes thionyl chloride as the chlorinating agent.

Experimental Protocol: Synthesis of 3-bromobenzoyl chloride

-

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware (round-bottom flask, reflux condenser with drying tube)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromobenzoic acid.

-

Add an excess of thionyl chloride (2-3 equivalents). Anhydrous toluene can be used as a solvent, or the reaction can be performed neat.

-

Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride).

-

Maintain the reflux for 2-4 hours, monitoring the reaction by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude 3-bromobenzoyl chloride can be purified by vacuum distillation.

-

Synthesis of this compound

The following protocol details the amidation of 3-bromobenzoyl chloride with n-butylamine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-bromobenzoyl chloride

-

n-butylamine

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Triethylamine (TEA) or other suitable base

-

Dry glassware

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a dry round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activities and Structure-Activity Relationships

While extensive quantitative structure-activity relationship (QSAR) studies specifically on a homologous series of this compound derivatives are limited in the public domain, data from structurally related benzamides provide valuable insights into their potential biological activities. The primary areas of investigation for these compounds include anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have demonstrated the potential of benzamide derivatives as anticancer agents, with some acting as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and various kinases. The 3-bromo substitution can contribute to the inhibitory activity of these compounds.

Table 1: Comparative Anticancer Activity of Bromo-substituted Benzamide Analogs

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Target/Mechanism |

| Analog 1 | 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 (antiviral) | 5.7 - 12 | Viral Inhibition |

| Analog 2 | N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide derivative | - | - | Anticonvulsant |

| Analog 3 | 3,5-bis(trifluoromethyl)benzamide derivative | - | - | Dual NK1/NK2 antagonist |

| Analog 4 | Bis-benzamide derivative | Prostate Cancer Cells | 0.016 | AR-coactivator interaction inhibitor |

Note: The data presented is a compilation from various sources on structurally related compounds and is intended for comparative purposes. Specific IC₅₀ values for this compound derivatives may vary.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution on the Benzamide Ring: The position and nature of substituents on the benzamide ring are critical for activity. Electron-withdrawing groups, such as the 3-bromo substituent, can influence the electronic properties of the amide bond and interactions with the target protein.

-

N-Alkyl/Aryl Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's lipophilicity and steric interactions within the binding pocket of the target enzyme. Variations in the alkyl chain length or the introduction of cyclic moieties can significantly impact potency and selectivity.

Hypothetical Signaling Pathway for Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria and fungi.

Table 2: Comparative Antimicrobial Activity of Bromo-substituted Benzamide Analogs

| Compound ID | Structure | Microorganism | MIC (µg/mL) |

| Analog 5 | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2.5 - 5.0 (mg/mL) |

| Analog 6 | 4-hydroxy-N-phenylbenzamide derivative | B. subtilis | 6.25 |

| Analog 7 | 4-hydroxy-N-phenylbenzamide derivative | E. coli | 3.12 |

Note: The data presented is a compilation from various sources on structurally related compounds and is intended for comparative purposes. Specific MIC values for this compound derivatives may vary.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-butyl group and the bromo substituent, is a key factor in its ability to penetrate microbial cell membranes.

-

Hydrogen Bonding: The amide functionality can participate in hydrogen bonding interactions with microbial enzymes or other cellular components, disrupting their function.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.

-

Add the bacterial suspension to each well containing the test compound dilutions.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with potential applications in oncology and infectious diseases. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. While the existing data on related compounds is encouraging, further research is needed to fully elucidate the therapeutic potential of this specific chemical series.

Future efforts should focus on:

-

Synthesis and screening of a focused library of 3-bromo-N-alkylbenzamide derivatives with varying alkyl chain lengths and branching to optimize for potency and selectivity against specific biological targets.

-

In-depth mechanistic studies to identify the precise molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

By systematically exploring the chemical space around the this compound core, it is anticipated that novel and effective therapeutic agents can be developed to address unmet medical needs. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

Solubility of 3-bromo-N-butylbenzamide: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-N-butylbenzamide. Due to the limited availability of direct quantitative solubility data in public literature, this guide focuses on predicting its solubility based on structural analogs and outlines detailed experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility for its application in laboratory and industrial settings.

Predicted Solubility Profile

Based on the chemical structure of this compound, a substituted aromatic amide, its solubility profile can be inferred by examining related compounds such as benzamide, N-butylbenzamide, and bromobenzene.

-

Structure-Solubility Relationship: this compound possesses a polar amide group capable of hydrogen bonding, a nonpolar n-butyl chain, and a brominated benzene ring. The interplay of these features dictates its solubility. The N-butyl group significantly increases the lipophilicity compared to the parent benzamide, which is expected to decrease its solubility in water. The bromine atom, being electronegative, introduces polarity but also increases the molecular weight, which can affect solubility. The general principle of "like dissolves like" suggests that the compound will be more soluble in organic solvents than in water.

-

Aqueous Solubility: The parent compound, benzamide, is slightly soluble in water. Due to the hydrophobic n-butyl group, this compound is predicted to have very low solubility in water.

-

Organic Solvent Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): N-methylbenzamide is soluble in polar solvents like ethanol and methanol. It is anticipated that this compound will also be soluble in these solvents due to the potential for hydrogen bonding with the amide group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Aromatic amides generally show good solubility in polar aprotic solvents. It is highly likely that this compound will be readily soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the n-butyl group and the benzene ring suggests that this compound will have some solubility in nonpolar solvents. Bromobenzene itself is soluble in organic solvents like diethyl ether and acetone.[1] Therefore, moderate solubility in solvents like toluene and diethyl ether can be expected, while solubility in highly nonpolar solvents like hexane might be lower.

-

Quantitative Solubility Data (Illustrative)

As specific experimental data for this compound is unavailable, the following table presents solubility data for the parent compound, benzamide, to serve as an illustrative example. It is important to note that the solubility of this compound will differ due to the presence of the bromo and N-butyl substituents.

Table 1: Solubility of Benzamide in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

|---|---|---|---|

| Water | 25 | 1.35 | [2] |

| Ethanol | 25 | 16.67 | [2] |

| Benzene | - | >10% | [2] |

| Ethyl Ether | - | Slightly Soluble | [2] |

| Carbon Tetrachloride | - | Very Soluble |[2] |

Note: This table is for illustrative purposes only and does not represent the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

This systematic approach provides a rapid assessment of solubility in different types of solvents and can indicate the presence of acidic or basic functional groups.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

Procedure:

-

Add approximately 20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble in water, proceed to test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to assess its acidic/basic character.

-

Repeat the procedure for each of the selected organic solvents.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvent(s)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached with the undissolved solid.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles. Accurately dilute the filtered solution with the solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound like this compound.

Caption: Workflow for qualitative solubility analysis.

References

In Silico Modeling of 3-bromo-N-butylbenzamide Interactions with Human Glucokinase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of a hypothetical in silico modeling workflow to investigate the interactions between the novel compound, 3-bromo-N-butylbenzamide, and a potential therapeutic target, human glucokinase. Given the limited publicly available data on this compound, this document serves as a detailed procedural template that can be adapted for this and other novel small molecules.

Introduction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] The activation of glucokinase is a promising therapeutic strategy for type 2 diabetes.[1][2] Benzamide derivatives have been identified as potent allosteric activators of glucokinase, binding to a site distinct from the glucose-binding site and promoting the enzyme's active conformation.[3][4]

This technical guide outlines a systematic in silico approach to predict and analyze the binding of a novel benzamide derivative, this compound, to human glucokinase. The workflow encompasses target preparation, ligand preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to elucidate the potential binding mode, stability of the complex, and key interacting residues.

Hypothetical Signaling Pathway

The activation of glucokinase by a small molecule like this compound would enhance the conversion of glucose to glucose-6-phosphate. This, in turn, increases the ATP:ADP ratio within pancreatic β-cells, leading to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, enhanced glucokinase activity promotes glycogen synthesis and glycolysis, contributing to the lowering of blood glucose levels.

In Silico Modeling Workflow

The in silico analysis of the interaction between this compound and human glucokinase follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, proceeds to predicting the binding pose through molecular docking, and is followed by a dynamic simulation of the complex to assess its stability and energetics.

Experimental Protocols

Protein Preparation

-

Structure Retrieval: The crystal structure of human glucokinase in complex with a benzamide activator (PDB ID: 3FR0) is obtained from the RCSB Protein Data Bank.[3]

-

Initial Cleaning: All non-protein molecules, including water, ions, and the co-crystallized ligand, are removed from the PDB file.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and partial charges are assigned using a force field such as AMBER or CHARMM. This step is crucial for accurate electrostatic calculations.

-

Energy Minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

Ligand Preparation

-

3D Structure Generation: A 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D conformation.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Partial atomic charges are calculated for the ligand.

Molecular Docking

-

Grid Generation: A docking grid is defined around the allosteric binding site of glucokinase, as identified from the co-crystallized ligand in the original PDB structure.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The ligand is treated as flexible, allowing for the exploration of various conformations within the defined binding site.

-

Pose Selection: The resulting docking poses are ranked based on their predicted binding affinity (docking score). The top-ranked poses are visually inspected for favorable interactions with the protein.

Molecular Dynamics Simulation

-

System Setup: The most promising protein-ligand complex from the docking study is placed in a periodic box of explicit solvent (e.g., TIP3P water). Counter-ions are added to neutralize the system.

-

Equilibration: The system undergoes a series of equilibration steps, typically including an initial energy minimization, followed by short simulations under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to allow the solvent and ions to relax around the protein-ligand complex.

-

Production Run: A production MD simulation of at least 100 nanoseconds is performed to generate a trajectory of the complex's dynamic behavior.

Post-Simulation Analysis

-

Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

-

Interaction Analysis: The trajectory is further analyzed to identify persistent hydrogen bonds and other non-covalent interactions between the ligand and the protein.

-

Binding Free Energy Calculation: The binding free energy is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of the binding affinity than the docking score alone.

Data Presentation

Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -8.5 | Arg63, Tyr214, Met210 | Hydrogen bond with Arg63, π-π stacking with Tyr214, Hydrophobic interaction with Met210 |

| Reference Activator | -9.2 | Arg63, Tyr214, Val451 | Hydrogen bond with Arg63, π-π stacking with Tyr214, Hydrophobic interaction with Val451 |

Molecular Dynamics Simulation Analysis

| Metric | Value | Interpretation |

| Average Protein RMSD | 1.8 Å | The protein structure remains stable throughout the simulation. |

| Average Ligand RMSD | 1.2 Å | The ligand maintains a stable binding pose within the active site. |

| Key Residue RMSF | Arg63: 0.8 Å, Tyr214: 1.0 Å | Residues crucial for binding exhibit low flexibility, indicating stable interactions. |

Binding Free Energy Calculations

| Component | Energy (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 55.8 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG) | -23.2 |

Conclusion

This technical guide presents a robust in silico workflow for evaluating the potential of this compound as an activator of human glucokinase. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, this methodology allows for a detailed investigation of the ligand's binding mode, the stability of the protein-ligand complex, and the key molecular interactions driving the binding event. The insights gained from such a computational study can provide a strong foundation for the rational design and optimization of novel glucokinase activators for the treatment of type 2 diabetes. The protocols and workflow detailed herein are broadly applicable to the in silico investigation of other small molecule-protein interactions in the early stages of drug discovery.

References

- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3-bromo-N-butylbenzamide: Data Not Available

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of data on the toxicological profile of 3-bromo-N-butylbenzamide. Despite a thorough search for information regarding its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and mechanism of action, no specific studies on this compound could be identified.

Safety data sheets and chemical databases for structurally related but distinct compounds, such as 3-bromo-N-butylbenzenesulphonamide, explicitly state that no data is available for key toxicological endpoints including acute toxicity, skin and eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity. While information exists for other related benzamide derivatives, these data cannot be reliably extrapolated to predict the toxicological properties of this compound due to potential differences in their metabolic pathways and biological activities.

Consequently, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create visualizations of signaling pathways as requested. The absence of empirical data prevents any meaningful assessment of the potential hazards associated with exposure to this compound.

For researchers, scientists, and drug development professionals, this data gap highlights the need for foundational toxicological studies to be conducted on this compound before its potential applications can be safely explored. Standard toxicological screening assays would be required to characterize its safety profile. These would typically include, but not be limited to:

-

Acute Toxicity Studies: To determine the short-term adverse effects and lethal dose (LD50) of the compound.

-

Genotoxicity Assays: Such as the Ames test and in vivo or in vitro micronucleus assays, to assess the potential for the compound to induce genetic mutations or chromosomal damage.

-

Repeated Dose Toxicity Studies: To evaluate the effects of long-term or repeated exposure.

-

Reproductive and Developmental Toxicity Studies: To investigate potential adverse effects on fertility and embryonic development.

Without such fundamental data, any handling or use of this compound should be approached with extreme caution, assuming the compound to be potentially hazardous. Appropriate personal protective equipment and containment measures should be employed to minimize exposure until a formal toxicological assessment is completed.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-bromo-N-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures.[1][2][3][4] This reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide.[2][3] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its reagents have cemented its importance in various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5]

3-bromo-N-butylbenzamide serves as a valuable building block. The benzamide moiety is a common feature in biologically active molecules, and the bromine atom at the 3-position provides a reactive handle for derivatization via cross-coupling reactions. This allows for the synthesis of complex molecular architectures, making it a key intermediate in drug discovery and development. These application notes provide a detailed overview and optimized protocols for the successful implementation of this compound in Suzuki coupling reactions.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.[6][7]

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[2][7] The role of the base is crucial for activating the boronic acid to facilitate this step.[7][8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Optimization of Reaction Parameters

The success and efficiency of the Suzuki coupling of this compound depend on the careful selection of several key parameters. A systematic optimization is recommended to achieve high yields and purity.

Data Presentation: Parameter Screening

The following tables summarize typical starting points and optimization ranges for the key components of the reaction, based on established literature for similar aryl bromide substrates.

Table 1: Palladium Catalyst and Ligand Selection

| Catalyst Source (mol%) | Ligand (mol%) | Typical Loading | Notes |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 1-5% Pd, 2-10% Ligand | A common, cost-effective starting point. |

| Pd₂(dba)₃ | SPhos or XPhos | 0.5-2% Pd, 1-4% Ligand | Highly active for challenging substrates, including aryl chlorides.[5] |

| Pd(PPh₃)₄ | None | 2-5% Pd | A pre-formed catalyst, convenient for direct use. |

| PdCl₂(dppf) | None | 2-5% Pd | Effective for a wide range of substrates. |

| PEPPSI-iPr | None | 1-3% Pd | N-Heterocyclic Carbene (NHC) pre-catalyst, often highly efficient.[6][9] |

Table 2: Base and Solvent System Comparison

| Base (Equivalents) | Solvent System | Temperature (°C) | Key Characteristics |

|---|---|---|---|

| K₂CO₃ (2-3 eq.) | Toluene/H₂O or Dioxane/H₂O | 80-110 | Standard, widely applicable conditions.[10][11] |

| K₃PO₄ (2-3 eq.) | Dioxane or THF | 80-100 | Stronger base, often effective for less reactive substrates.[5][12] |

| Cs₂CO₃ (2 eq.) | Dioxane or DMF | 80-100 | Highly effective but more expensive; good for difficult couplings. |

| KF (3 eq.) | THF | 50-70 | A milder base, useful if base-labile functional groups are present.[8][13] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment

-

Reactants: this compound, Arylboronic acid

-

Catalyst: e.g., Palladium(II) Acetate (Pd(OAc)₂)

-

Ligand: e.g., Triphenylphosphine (PPh₃)

-

Base: e.g., Potassium Carbonate (K₂CO₃)

-

Solvents: Anhydrous Dioxane and Degassed Water

-

Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon line, standard glassware for workup and purification (separatory funnel, rotary evaporator), column chromatography setup.

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., PPh₃, 0.04 eq.).

-

Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

-

Solvent Addition and Reaction:

-

Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe. The total solvent volume should create a 0.1-0.2 M solution with respect to the this compound.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

-

-

Workup Procedure:

-

Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

-

Logical Relationships of Reaction Components

The interplay between the reaction components is crucial for a successful outcome. The diagram below illustrates the logical dependencies and roles of each component in the catalytic system.

Troubleshooting and Safety

-

Low Yield: Consider screening different ligands, bases, or solvents as outlined in Tables 1 and 2. Ensure reagents are pure and solvents are adequately degassed to prevent catalyst deactivation.

-